1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes bromine, chlorine, sulfur, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene typically involves multiple steps, starting with the functionalization of a benzene ringThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, while reduction reactions can modify the trifluoromethoxy group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloro-2-fluorobenzene: Similar in structure but lacks the methylsulfanyl and trifluoromethoxy groups.
1-Bromo-2-chloro-3-(methylsulfonyl)-5-(trifluoromethoxy)benzene: Similar but with a sulfonyl group instead of a sulfanyl group.
Uniqueness
1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene is unique due to the presence of both the methylsulfanyl and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H5BrClF3OS |
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Molecular Weight |
321.54 g/mol |
IUPAC Name |
1-bromo-2-chloro-3-methylsulfanyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5BrClF3OS/c1-15-7-5(14-8(11,12)13)3-2-4(9)6(7)10/h2-3H,1H3 |
InChI Key |
XIFPIBSRWFEYQF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1Cl)Br)OC(F)(F)F |
Origin of Product |
United States |
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